molecular formula C16H8N8O B245141 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile

6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile

Cat. No. B245141
M. Wt: 328.29 g/mol
InChI Key: XWYWNSKJXWJPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile is a complex organic compound with potential applications in scientific research. This compound has a unique structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile is not fully understood. However, it is believed to interact with certain biological molecules, such as enzymes and receptors, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile are still being studied. It is believed that this compound may have therapeutic effects on certain diseases, such as cancer and Alzheimer's disease. It may also have effects on cellular processes, such as cell division and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile in lab experiments is its unique structure, which makes it an interesting subject of study. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and biochemical and physiological effects of this compound are not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile. One direction is to study its potential therapeutic effects on certain diseases, such as cancer and Alzheimer's disease. Another direction is to study its effects on cellular processes, such as cell division and apoptosis. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile is a complex process that involves several steps. The first step is the synthesis of the precursor compound, which is then converted to the final compound through a series of reactions. The synthesis of this compound requires specialized equipment and expertise, and it is not a simple process.

Scientific Research Applications

The unique structure of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile makes it an interesting subject of study in scientific research. This compound has potential applications in drug discovery, as it may have therapeutic effects on certain diseases. It can also be used as a probe molecule to study biological systems and cellular processes.

properties

Molecular Formula

C16H8N8O

Molecular Weight

328.29 g/mol

IUPAC Name

6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile

InChI

InChI=1S/C16H8N8O/c17-6-9-11(8-4-2-1-3-5-8)12-14(20-16(9)25)23-24-13(19)10(7-18)21-22-15(12)24/h1-5H,19H2,(H,20,23,25)

InChI Key

XWYWNSKJXWJPJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=C4N=NC(=C(N4N3)N)C#N)C#N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=C4N=NC(=C(N4N3)N)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=C4N=NC(=C(N4N3)N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.